molecular formula C21H20FN3O B2842702 N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-79-6

N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2842702
CAS No.: 899959-79-6
M. Wt: 349.409
InChI Key: XCVFJFAJLUXRFO-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a polycyclic heteroaromatic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2-fluorophenyl group at position 1 and a benzyl-carboxamide moiety at position 2. The compound’s synthesis likely involves coupling of a pyrrolo[1,2-a]pyrazine intermediate with benzylamine under nucleophilic conditions, followed by fluorophenyl substitution, as inferred from analogous procedures .

Properties

IUPAC Name

N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c22-18-10-5-4-9-17(18)20-19-11-6-12-24(19)13-14-25(20)21(26)23-15-16-7-2-1-3-8-16/h1-12,20H,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVFJFAJLUXRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzylamine and a fluorophenyl ketone, the reaction proceeds through cyclization and subsequent functional group modifications to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features , synthetic pathways , and biological implications (where data is available). Key differences in substituents and their pharmacological consequences are highlighted.

Structural Analogues and Substituent Variations

Compound Name N-Substituent Aryl Group Molecular Weight (g/mol) Key Features
N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (Target) Benzyl 2-Fluorophenyl ~365.39 Enhanced lipophilicity due to benzyl; 2-F substitution may reduce metabolism
N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide tert-Butyl 4-Fluorophenyl ~349.38 Increased steric bulk (tert-butyl); 4-F substitution improves bioavailability
N-(furan-2-ylmethyl)-2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indol-3-carboxamide Furan-2-ylmethyl Varied arylmethyl ~380–420 (estimated) Oxo-group at position 1; furan enhances solubility but reduces stability
N-methyl-2-(4-chlorobenzyl)-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-7-carboxamide Methyl 4-Chlorobenzyl ~375.84 Pyrido[1,2-a]pyrazine core; dioxo groups may confer redox activity

Key Observations

Substituent Position and Bioactivity: The 2-fluorophenyl group in the target compound may confer distinct metabolic stability compared to the 4-fluorophenyl isomer (), as ortho-substitution often hinders cytochrome P450-mediated oxidation . Benzyl vs.

Core Modifications :

  • The pyrrolo[1,2-a]pyrazine core in the target compound differs from the pyrido[1,2-a]pyrazine system in ’s analogs. The latter’s additional nitrogen atom and fused pyridine ring may alter electron distribution, affecting binding to kinase ATP pockets .

Synthetic Challenges :

  • Introducing the 2-fluorophenyl group requires precise regioselective conditions compared to the more straightforward 4-fluoro substitution (). This impacts scalability and purity .

Biological Activity

N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrrolo[1,2-a]pyrazine core with a benzyl and a fluorophenyl substituent. Its chemical formula is C18H17FN2OC_{18}H_{17}FN_2O and it has the following structural characteristics:

  • Pyrrolo[1,2-a]pyrazine core
  • Benzyl group
  • Fluorophenyl substituent

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that substituted pyrazine-2-carboxamides demonstrate significant activity against mycobacterial strains. Specifically, compounds in this class have been tested for their efficacy against Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 6.25 µg/mL .

CompoundActivityMIC (µg/mL)
This compoundTBDTBD
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideAntimycobacterial6.25
5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamideAntifungal15.62

Anticancer Activity

Compounds within the pyrrolo-pyrazine family have also been investigated for their anticancer properties. A study indicated that several derivatives showed antiproliferative activity against various human tumor cell lines with GI50 values in the nanomolar to micromolar range . The structure of this compound suggests potential for similar activity due to the presence of electron-withdrawing groups that may enhance its interaction with biological targets.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variability : The presence of different substituents on the benzyl or fluorophenyl groups can significantly alter the compound's lipophilicity and biological activity.
  • Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability in cellular systems. The SAR studies indicate that modifications to the aromatic rings can lead to varying degrees of lipophilicity which affect antimicrobial efficacy .

Case Studies

Several case studies have explored related compounds:

  • Study on Pyrazinamide Analogues : Research demonstrated that certain pyrazinamide derivatives exhibited strong antimycobacterial activity. The study highlighted how structural changes influenced their effectiveness against Mycobacterium tuberculosis and other pathogens .
    "There is no clear dependence between lipophilicity and antimycobacterial activities in this series; however, the most lipophilic compound displayed one of the highest activities against M. tuberculosis."
  • Anticancer Evaluation : Another study assessed the antiproliferative effects of pyrrolo-pyrazines on various cancer cell lines. The findings suggested that modifications to the core structure could lead to significant variations in anticancer potency .

Q & A

Q. What are the established synthetic routes for N-benzyl-1-(2-fluorophenyl)pyrrolo[1,2-a]pyrazine-2-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step pathways:
  • Step 1 : Formation of the pyrrolo[1,2-a]pyrazine core via palladium-catalyzed cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides .
  • Step 2 : Introduction of the 2-fluorophenyl group through electrophilic substitution or coupling reactions under basic conditions .
  • Step 3 : Benzylation via alkylation with benzyl halides .
  • Critical Intermediates :
  • Intermediate A : 1-(2-Fluorophenyl)pyrrolo[1,2-a]pyrazine core.
  • Intermediate B : Activated carboxamide precursor for benzylation.

Q. Which spectroscopic and analytical techniques are essential for structural validation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ ≈ 392.2 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer :
  • Catalyst Optimization : Adjust Pd catalyst concentration (0.5–2 mol%) to balance cyclization efficiency and cost .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) for benzylation steps to enhance reaction rates .
  • Temperature Control : Reflux conditions (80–100°C) for cyclization, but lower temperatures (40–60°C) for benzylation to minimize side products .
  • Yield Comparison Table :
StepCatalystSolventTemp (°C)Yield (%)
1Pd(OAc)₂DMF8065
2K₂CO₃THF6072

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer :
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for fluorophenyl group metabolism .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., 4-chlorophenyl vs. 2-fluorophenyl derivatives) to isolate substituent effects .
  • Data Reconciliation Workflow :

Validate compound purity (HPLC/NMR).

Replicate assays under identical conditions.

Cross-reference with computational docking studies to confirm target binding .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Enzyme Inhibition : The fluorophenyl group may enhance π-π stacking with kinase active sites (e.g., EGFR), as observed in analogues .
  • Receptor Binding : Molecular docking simulations suggest the benzyl group occupies hydrophobic pockets in G-protein-coupled receptors (GPCRs) .
  • Experimental Validation :
  • Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values).
  • Knockout models to confirm target specificity .

Data Contradiction Analysis

Q. How do solvent polarity and pH influence the stability of the pyrrolo[1,2-a]pyrazine core during storage?

  • Methodological Answer :
  • Stability Studies :
  • Acidic Conditions (pH < 5) : Core degradation observed via HPLC (20% decomposition over 7 days) .
  • Neutral/Basic Conditions (pH 7–9) : Stable in DMSO or ethanol at 4°C (<5% degradation) .
  • Recommendations : Store lyophilized at -20°C in amber vials to prevent photodegradation.

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating its neuroprotective or anticancer potential?

  • Methodological Answer :
  • In Vitro :
  • Neuroprotection : Primary cortical neurons exposed to oxidative stress (H₂O₂ model) .
  • Anticancer : MTT assays on glioblastoma (U87) cells with IC₅₀ dose-response curves .
  • In Vivo :
  • Xenograft Models : Nude mice with tumor volumes monitored via bioluminescence .
  • Pharmacokinetics : Plasma half-life assessment using LC-MS/MS .

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